1-Bromo-2-(tosyloxy)naphthalene
Overview
Description
1-Bromo-2-(tosyloxy)naphthalene is a chemical compound that likely contains a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The “1-Bromo” indicates the presence of a bromine atom attached to the first carbon of the naphthalene core. The “2-(tosyloxy)” suggests a tosyloxy group (a tosyl group bound to an oxygen atom) attached to the second carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bromonaphthalenes can generally be prepared by treating naphthalene with bromine . The reaction of 1-bromonaphthalene and naphthalene with stoichiometric quantities of bromine using a minimum amount of solvent (methylene chloride) at certain temperatures can afford dibromonaphthalene in high yield .Chemical Reactions Analysis
Bromonaphthalenes exhibit many reactions typical of aryl bromides. Bromide can be displaced by cyanide to give the nitrile. They can form Grignard reagents and organolithium compounds. 1-Lithionaphthalene can be further lithiated to give 1,8-dilithionaphthalene, a precursor to peri-naphthalene compounds .Scientific Research Applications
Selective Synthesis Applications
1-Bromo-2-(tosyloxy)naphthalene, a derivative of bromo-substituted naphthalene, is used in the selective synthesis of bromo-substituted naphthalene dianhydride derivatives. These derivatives are crucial in the fields of materials and supramolecular chemistry, particularly for the synthesis of core-substituted naphthalene diimides (cNDIs), which have wide applications (Ping, 2012).
Chemoselective Reactions in Organic Synthesis
The compound plays a significant role in chemoselective Suzuki–Miyaura reactions. These reactions are pivotal for synthesizing aryl-substituted naphthalenes, contributing to advancements in organic synthesis and offering a path to various mono- and diarylnaphthalenes (Hassan et al., 2012).
Studying Combustion Byproducts
This compound is used in studying the pyrolysis of brominated hydrocarbons, like bromophenol, to understand the formation of hazardous combustion byproducts. This research is critical for assessing the environmental impact of disposing materials containing brominated hydrocarbons (Evans & Dellinger, 2003).
Pharmaceutical Intermediates Manufacturing
It is also an intermediate in manufacturing pharmaceuticals, such as tachykinin receptor antagonists. The structural complexity of the naphthalene skeleton makes this compound significant in synthesizing complex pharmaceuticals (Ashworth et al., 2003).
Development of Phosphorescent Probes
The synthesis of bromo-substituted naphthalenes, like this compound, contributes to developing phosphorescent probes. These probes are vital in spectroscopic studies and have numerous applications in biochemical research (Marriott et al., 1994).
Properties
IUPAC Name |
(1-bromonaphthalen-2-yl) 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3S/c1-12-6-9-14(10-7-12)22(19,20)21-16-11-8-13-4-2-3-5-15(13)17(16)18/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIKCQOKQTWNQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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